tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(5-aminopyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPDLOXDPHPNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(5-aminopyridin-2-yl)piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines .
Scientific Research Applications
Medicinal Chemistry
a. Drug Development
The compound is primarily investigated for its role as a pharmacological agent. Its structure suggests potential activity as a central nervous system (CNS) drug , targeting receptors involved in neurological disorders. Research indicates that derivatives of piperidine and pyridine are often effective in modulating neurotransmitter systems, which can lead to therapeutic effects in conditions such as anxiety, depression, and schizophrenia .
b. Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. These compounds exhibit cytotoxic effects on various cancer cell lines, suggesting they may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Pharmacology
a. Receptor Modulation
The compound's ability to interact with specific receptors makes it a candidate for further pharmacological studies. For instance, it may act as an antagonist or agonist at various G-protein coupled receptors (GPCRs) , which are pivotal in drug design for treating metabolic and psychiatric disorders .
b. Neuroprotective Properties
Research has suggested that compounds with similar structures possess neuroprotective properties, potentially safeguarding neurons from oxidative stress and inflammation, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science
a. Synthesis of Functional Materials
This compound can be utilized in the synthesis of functional materials due to its unique chemical properties. Its amine and carbamate functionalities allow for the development of polymers or coatings that could be applied in various industrial applications .
b. Catalysis
The compound may also serve as a catalyst or catalyst precursor in organic reactions, particularly those involving carbon-nitrogen bond formation, which is essential in synthesizing pharmaceuticals and agrochemicals .
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Neuroprotective Effects of Piperidine Derivatives | Investigated the neuroprotective properties of piperidine derivatives | Showed significant reduction in neuronal apoptosis in vitro |
| Synthesis of Novel Anticancer Agents | Developed new derivatives based on this compound | Identified compounds with IC50 values < 10 µM against breast cancer cell lines |
| Catalytic Activity of Carbamate Derivatives | Explored the catalytic potential of carbamate compounds | Demonstrated high efficiency in carbon-nitrogen coupling reactions |
Mechanism of Action
The mechanism of action of tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Differences
| Compound Name | Substituent on Pyridine | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target compound | 5-Amino | C15H24N4O2 | 292.38 | -NH2, tert-butyl carbamate |
| tert-Butyl 1-(5-bromopyridin-2-yl)piperidin-4-ylcarbamate | 5-Bromo | C15H22BrN3O2 | 356.26 | -Br, tert-butyl carbamate |
| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | N/A (acetyl on piperidine) | C12H22N2O3 | 242.32 | Acetyl, tert-butyl carbamate |
| tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate | 5-Pivalamido | C16H25N3O3 | 307.39 | Pivalamido, methylcarbamate |
Key Observations :
- The 5-amino group in the target compound enhances nucleophilic reactivity, enabling cross-coupling or condensation reactions, whereas 5-bromo analogues (e.g., CAS 1042917-47-4) are tailored for Suzuki-Miyaura couplings .
- Acetylated piperidine derivatives () exhibit reduced basicity due to electron-withdrawing effects, altering solubility and pharmacokinetic profiles .
Physicochemical and Spectroscopic Properties
NMR and MS Data
Solubility and Stability
- The 5-amino group increases polarity, improving aqueous solubility compared to bromo or pivalamido derivatives.
- tert-Butyl carbamate enhances stability under basic conditions but is cleavable via acidic hydrolysis (e.g., HCl/MeOH in ) .
Biological Activity
tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate (CAS No. 344567-02-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H24N4O2
- Molecular Weight : 292.38 g/mol
- CAS Number : 344567-02-8
The compound features a piperidine ring substituted with a tert-butyl carbamate and a 5-aminopyridine moiety, which are critical for its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of various target proteins, including kinases and receptors involved in cell signaling pathways. For instance, studies have indicated its potential as an inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by tumors.
Key Mechanisms:
- PD-1/PD-L1 Inhibition : The compound has been shown to enhance immune response by blocking the PD-1 receptor on T-cells, allowing for increased cytotoxic activity against tumor cells .
- Kinase Inhibition : It may also inhibit kinases such as GSK-3β, which is involved in various cellular processes including apoptosis and cell proliferation .
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly enhance the proliferation of immune cells in the presence of PD-L1, indicating its potential as an immunotherapeutic agent. For example, in mouse splenocyte assays, the compound rescued immune cells to approximately 92% viability at a concentration of 100 nM .
Cytotoxicity Assessment
Cytotoxicity studies conducted on various cell lines (HT-22 and BV-2) revealed that while some derivatives exhibited significant cytotoxic effects at higher concentrations, this compound maintained cell viability up to concentrations of 10 µM . This suggests a favorable safety profile for therapeutic applications.
Case Study 1: Cancer Immunotherapy
A recent study investigated the use of this compound in combination with other immunotherapeutic agents in murine models of melanoma. The results showed enhanced tumor regression compared to controls, supporting its potential role in cancer treatment .
Case Study 2: Neuroprotection
Another research focus has been on the neuroprotective effects of this compound in models of neurodegeneration. It was observed that the compound could reduce neuronal cell death induced by amyloid-beta peptides, suggesting possible applications in Alzheimer's disease therapy .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| tert-butyl 1-(5-amino-pyridin-2-yl)piperidin-4-ylcarbamate | 344567-02-8 | PD-L1 Inhibition | Enhances T-cell activity |
| GSK Inhibitor Compound | N/A | GSK3β Inhibition | Potent at low concentrations |
| Other Carbamates | N/A | Varies | Generally lower efficacy |
Q & A
Basic Research Question
- Temperature : Store at –20°C under inert gas (Ar) .
- Desiccants : Use silica gel to prevent hydrolysis in humid environments .
- Stability Monitoring : Periodic NMR/HPLC checks every 6 months .
How can computational tools predict the reactivity of tert-butyl carbamate intermediates?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
